molecular formula C12H10ClFN2O3 B3337917 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide CAS No. 832738-03-1

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B3337917
CAS No.: 832738-03-1
M. Wt: 284.67 g/mol
InChI Key: KQFBWTUMPJPLBQ-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide is a chemical compound with the molecular formula C12H10ClFN2O3 It is known for its unique structure, which includes a furan ring, a chlorofluorophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorofluorophenyl group can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different substituents on the phenyl ring.

Scientific Research Applications

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furohydrazide: A closely related compound with similar structural features.

    5-[(4-Chloro-3-methylphenoxy)methyl]-2-furohydrazide: Another analog with a different substitution pattern on the phenyl ring.

Uniqueness

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide stands out due to its specific combination of a furan ring, chlorofluorophenyl group, and carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3/c13-9-5-7(1-3-10(9)14)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFBWTUMPJPLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C(=O)NN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157878
Record name 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-03-1
Record name 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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